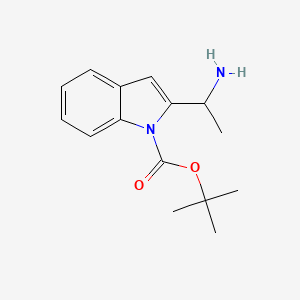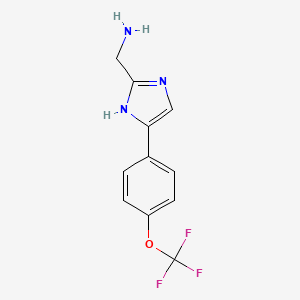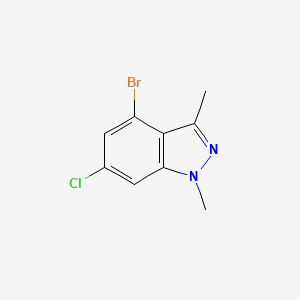
6-Chloro-2-styrylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-styrylquinoline is a quinoline derivative that has gained significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is part of the broader class of 2-styrylquinolines, which are known for their pharmacologically active molecules associated with a wide spectrum of biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-styrylquinoline can be achieved through a general three-step one-pot synthesis. This method involves the reaction of ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with aromatic or heteroaromatic aldehydes. The process is characterized by its simplicity, tolerance of a wide range of substituents, and good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of eco-friendly and efficient synthetic routes. For instance, a green synthesis method employing 1,3-dimethylurea and L-(+)-tartaric acid as a reaction medium has been reported for similar compounds .
化学反応の分析
Types of Reactions: 6-Chloro-2-styrylquinoline undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines .
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
作用機序
The mechanism of action of 6-Chloro-2-styrylquinoline involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the replication cycle of the virus, thereby exhibiting antiviral activity .
類似化合物との比較
2-Styrylquinoline: Known for its antiviral and antiproliferative activities.
6-Chloro-2-(arylvinyl)quinoline-3-carboxylic acids: These compounds share a similar structure and have been studied for their medicinal properties.
Uniqueness: 6-Chloro-2-styrylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and styryl groups contribute to its enhanced activity and potential as a pharmacological agent .
特性
CAS番号 |
70382-82-0 |
|---|---|
分子式 |
C17H12ClN |
分子量 |
265.7 g/mol |
IUPAC名 |
6-chloro-2-[(E)-2-phenylethenyl]quinoline |
InChI |
InChI=1S/C17H12ClN/c18-15-8-11-17-14(12-15)7-10-16(19-17)9-6-13-4-2-1-3-5-13/h1-12H/b9-6+ |
InChIキー |
SHCUVDPXLDXGCP-RMKNXTFCSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C2)C=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C2)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)




![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)
